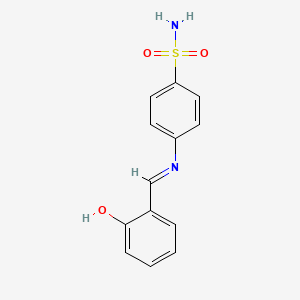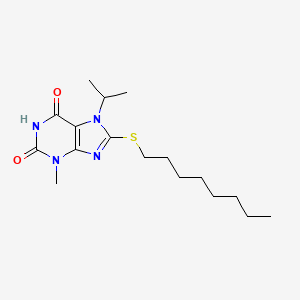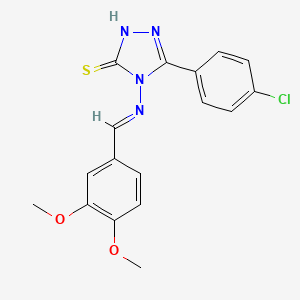
4,5-Dichloro-1,3-dioxol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-1,3-dioxol-2-one is an organic compound with the molecular formula C3Cl2O3 It is characterized by a dioxolane ring substituted with two chlorine atoms at the 4 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-1,3-dioxol-2-one typically involves the chlorination of 1,3-dioxolane-2-one. One common method includes the reaction of 1,3-dioxolane-2-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, safety measures are crucial due to the handling of chlorine gas and the potential for hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichloro-1,3-dioxol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 4,5-dihydroxy-1,3-dioxol-2-one.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products
Substitution: Formation of 4,5-diamino-1,3-dioxol-2-one or 4,5-dithio-1,3-dioxol-2-one.
Reduction: Formation of 4,5-dihydroxy-1,3-dioxol-2-one.
Oxidation: Formation of higher chlorinated dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-1,3-dioxol-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of new polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-1,3-dioxol-2-one in chemical reactions involves the electrophilic nature of the chlorine atoms, which makes them susceptible to nucleophilic attack. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, potentially involving the formation of covalent bonds with nucleophilic sites in biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dichloro-1,3-dioxolan-2-one
- 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Comparison
4,5-Dichloro-1,3-dioxol-2-one is unique due to its specific substitution pattern and the presence of the dioxolane ring. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in materials science and medicinal chemistry. Further research into its applications and mechanisms of action could uncover even more uses for this intriguing compound.
Eigenschaften
CAS-Nummer |
17994-23-9 |
|---|---|
Molekularformel |
C3Cl2O3 |
Molekulargewicht |
154.93 g/mol |
IUPAC-Name |
4,5-dichloro-1,3-dioxol-2-one |
InChI |
InChI=1S/C3Cl2O3/c4-1-2(5)8-3(6)7-1 |
InChI-Schlüssel |
ZOMMNILHOVWSGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(OC(=O)O1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11995821.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11995826.png)
![9-Bromo-2-(2-furyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995834.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995846.png)

![9-Chloro-2-(4-methylphenyl)-5-(2-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995855.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995858.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995875.png)
